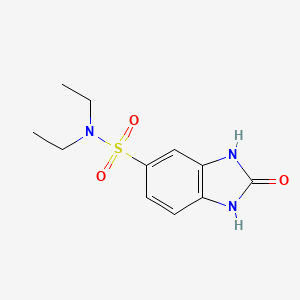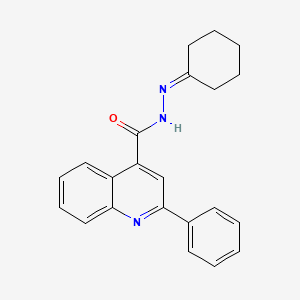
N-(3-acetylphenyl)-2-methoxy-4-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Activities
This compound has been studied for its potential antimicrobial activities. In one study, several sulfonamide compounds, including N-(3-acetylphenyl)-2-methoxy-4-(methylthio)benzamide, were synthesized and their antibacterial activities against Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213 were evaluated . The compounds exhibited significant antibacterial activity against these bacteria .
Molecular Docking Studies
Molecular docking studies have been conducted with this compound. These studies are crucial in understanding the interaction between the compound and its target protein, which can provide insights into the compound’s mechanism of action .
Synthesis and Characterization
The compound has been synthesized and characterized using spectral analysis . This process is essential in confirming the structure of the synthesized compound and ensuring its purity.
Drug Development
Given its antimicrobial properties, this compound could potentially be used in the development of new drugs. However, more research is needed to fully understand its pharmacological properties and potential side effects .
Agricultural Applications
Sulfonamides, a group of compounds to which N-(3-acetylphenyl)-2-methoxy-4-(methylthio)benzamide belongs, are commonly used in agriculture due to their antifungal and herbicidal properties .
Veterinary Medicine
Sulfonamides are also used in veterinary medicine. They play an active role in the treatment of many diseases .
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-11(19)12-5-4-6-13(9-12)18-17(20)15-8-7-14(22-3)10-16(15)21-2/h4-10H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWPVWBNCJCACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(1-adamantylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5752206.png)
![N-[3-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5752221.png)
![7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione](/img/structure/B5752227.png)
![N-[2-(4-fluorophenyl)ethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5752228.png)
![1-(naphtho[2,1-b]furan-1-ylacetyl)indoline](/img/structure/B5752236.png)
![N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5752240.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5752252.png)
![2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5752253.png)
![methyl 5-[(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5752259.png)
![3-[(5-tert-butyl-2-furoyl)amino]benzoic acid](/img/structure/B5752286.png)
![4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5752297.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5752302.png)